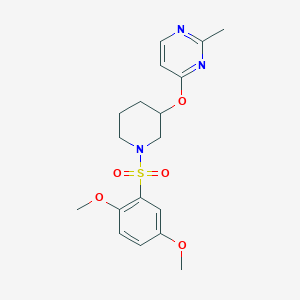
4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a useful research compound. Its molecular formula is C18H23N3O5S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine (CAS Number: 2034333-41-8) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H23N3O5S, with a molecular weight of 393.5 g/mol. The compound features a piperidine ring, a pyrimidine moiety, and a sulfonyl group, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to its structural components:
- Piperidine Moiety : Known for its role in various pharmacological effects, including anesthetic properties and modulation of neurotransmitter systems.
- Sulfonyl Group : Often enhances binding affinity to biological targets due to its ability to form strong interactions with enzymes or receptors.
- Pyrimidine Ring : Plays a critical role in nucleic acid metabolism and has been associated with anticancer activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives containing pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 16 | MCF-7 | 0.09 ± 0.0085 |
| Compound 16 | A549 | 0.03 ± 0.0056 |
| Compound 16 | Colo-205 | 0.01 ± 0.074 |
| Compound 16 | A2780 | 0.12 ± 0.064 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have tested various synthesized derivatives against multiple bacterial strains, including E. coli, S. aureus, and K. pneumoniae. While specific data for the target compound is limited, related piperidine derivatives have demonstrated moderate to strong antibacterial activity, indicating potential effectiveness in treating bacterial infections .
Enzyme Inhibition
Enzyme inhibition studies highlight the potential of this compound as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic transmission and improve cognitive function .
Case Studies and Research Findings
A recent study synthesized various piperidine derivatives and assessed their biological activities through in vitro assays. The results indicated that several compounds exhibited significant enzyme inhibitory activity and antibacterial properties, underscoring the therapeutic potential of sulfonamide-containing piperidines:
属性
IUPAC Name |
4-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]oxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-13-19-9-8-18(20-13)26-15-5-4-10-21(12-15)27(22,23)17-11-14(24-2)6-7-16(17)25-3/h6-9,11,15H,4-5,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNDMMLJVQIJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














